
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of a compound closely related to 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile was analyzed using X-ray crystallography, revealing an orthorhombic system and providing insights into its molecular arrangement (Penkova, Retailleau, & Manolov, 2010).
Synthesis and Chemical Reactions
- Efficient Synthesis Methods : Novel methods for synthesizing compounds with a structure similar to the target compound have been developed. These methods include one-pot four-component reactions and environmentally friendly processes (Kavitha, Srikrishna, Dubey, & Aparna, 2018); (Kavitha, Srikrishna, Dubey, & Aparna, 2019).
- Development of Antimicrobial and Antitumor Agents : Research has been conducted on the synthesis of biologically active systems derived from related compounds, which have shown potential as antimicrobial and antitumor agents (El-Shaaer, 2013).
Photoreactions and Solvent Interactions
- Photolysis Studies : Investigations into the photolysis of chromenones, which are structurally similar to the target compound, have been carried out in different solvents. These studies provide insights into the photodynamics and potential applications of these compounds (Kaur, Kaur, Tomar, & Bansal, 2017).
Drug Design and Molecular Docking
- Molecular Docking for Cancer Research : Some derivatives of related compounds have been studied for their potential in breast cancer treatment. These studies include molecular docking and binding energy analysis, highlighting the role of such compounds in drug discovery (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of modified diterpenes .
Mode of Action
It’s known that it has been used in the synthesis of (z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . This suggests that it may interact with its targets through a mechanism involving a sulfenium ion promoted polyene cyclization .
Biochemical Pathways
Given its use in the synthesis of modified diterpenes , it may be involved in the regulation of pathways related to diterpene biosynthesis.
Result of Action
Its role in the synthesis of modified diterpenes suggests that it may have a significant impact on cellular processes related to diterpene biosynthesis.
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-19(13-4-7-16(23-2)18(10-13)24-3)20(22)15-6-5-14(25-9-8-21)11-17(15)26-12/h4-7,10-11H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSMPMDXRIEKEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)


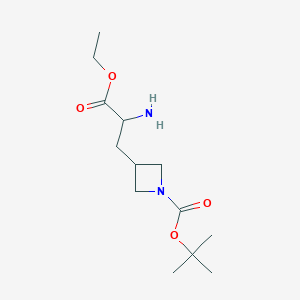

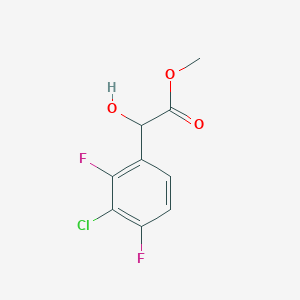
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)

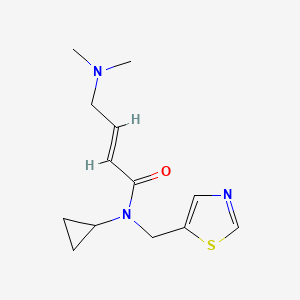
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)
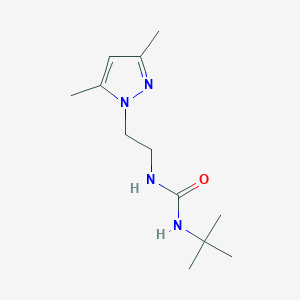
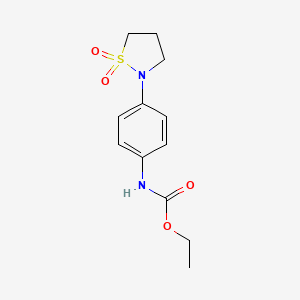
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2369158.png)
